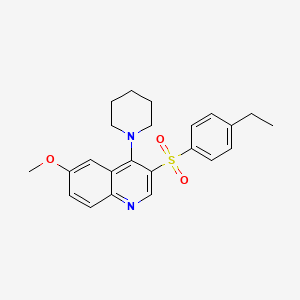

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline

Descripción

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is a synthetic quinoline derivative featuring a sulfonyl group at the 3-position, a methoxy substituent at the 6-position, and a piperidinyl moiety at the 4-position of the quinoline core. The piperidinyl ring introduces conformational flexibility and basicity, which could impact solubility and pharmacokinetics.

Propiedades

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-3-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUURBNOWMXGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline typically involves several steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.

Análisis De Reacciones Químicas

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Cancer Therapy

Research has indicated that piperidine derivatives, including 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline, exhibit significant anticancer properties.

Mechanism of Action:

- These compounds often function through mechanisms such as the inhibition of key enzymes involved in tumor progression and the induction of apoptosis in cancer cells. For instance, studies have shown that derivatives can enhance cytotoxicity against various cancer cell lines, including those for lung and breast cancers .

Case Study:

- A study demonstrated that a similar piperidine compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. The structural modifications in the piperidine ring were crucial for enhancing biological activity .

Alzheimer's Disease Treatment

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

- It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that break down neurotransmitters crucial for cognitive function. This inhibition can lead to increased levels of acetylcholine, potentially improving memory and cognition .

Case Study:

- Research involving piperidine derivatives indicated improved brain exposure and dual inhibition properties against cholinesterases, suggesting their utility in multi-targeted approaches for Alzheimer's treatment .

Antimicrobial Activity

The antimicrobial properties of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline have been explored against various pathogens.

Mechanism of Action:

- The compound has shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and inhibiting essential metabolic pathways .

Data Table: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 20 |

| Pseudomonas aeruginosa | 22 | 10 |

Note: Values are illustrative based on similar compounds in the literature.

Pain Management

Piperidine derivatives have been investigated for their analgesic properties.

Mechanism of Action:

- These compounds may act as dual agonists at μ-opioid receptors and σ1 receptors, which are implicated in pain modulation .

Case Study:

Mecanismo De Acción

The mechanism of action of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. As a small molecule inhibitor, it binds to target proteins, thereby modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, ultimately resulting in therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

The quinoline core is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:

Key Structural and Functional Differences

Sulfonyl vs. Sulfamoyl Groups: The target compound’s ethylphenyl sulfonyl group (R-SO₂-) is more electron-withdrawing and lipophilic compared to the sulfamoyl group (R-NH-SO₂-) in 6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid. This difference may influence binding affinity in enzyme inhibition, as sulfonyl groups are stronger hydrogen bond acceptors .

In contrast, the piperidinyl carbonyl group in 4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide reduces basicity, favoring hydrophobic interactions .

Methoxy vs. Hydroxy/Carboxylic Acid Groups: The methoxy group in the target compound improves metabolic stability by reducing oxidative metabolism.

Conformational and Crystallographic Insights

- Ring Puckering : The piperidinyl ring in the target compound may adopt a chair or boat conformation, as described by Cremer and Pople’s puckering coordinates. This conformational flexibility could influence binding to targets with deep hydrophobic pockets .

- Crystallographic Validation : Structural determination of similar compounds often employs SHELX and ORTEP software for refinement and visualization, ensuring accurate 3D models. For example, SHELXL is widely used for small-molecule refinement, while ORTEP-III aids in graphical representation of thermal ellipsoids .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The ethylphenyl sulfonyl group in the target compound may enhance binding to ATP-binding pockets in kinases, as seen in other sulfonamide-containing inhibitors.

Metabolic Stability :

- Methoxy groups generally reduce CYP450-mediated metabolism, suggesting the target compound may exhibit longer half-lives than hydroxylated analogs .

Actividad Biológica

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a quinoline core substituted with a sulfonamide group and a piperidine moiety. Its structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various quinoline derivatives, including 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline | Staphylococcus aureus | 32 µg/mL |

| 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline | Escherichia coli | 64 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 16 µg/mL |

| Control (Ampicillin) | Escherichia coli | 32 µg/mL |

These results indicate that the compound exhibits comparable efficacy to standard antibiotics like ampicillin, suggesting its potential as an antimicrobial agent .

Antitumor Activity

The antitumor effects of the compound have been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways.

Table 2: Antitumor Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

The IC50 values indicate that the compound is effective at low concentrations, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to reduce pro-inflammatory cytokine levels, which may contribute to its therapeutic potential in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

A study involving an animal model of acute inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups. The results suggest a dose-dependent response, with higher doses yielding more pronounced effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.